Mjn110

MAGL inhibition IC50 selectivity

MJN110 is the definitive MAGL inhibitor for translational pain research. Unlike JZL184, it exhibits superior selectivity over ABHD6/FAAH, achieving antinociception (ED50 0.43 mg/kg CCI) without cannabimimetic side effects or hypomotility. It synergizes with morphine to reduce opioid burden and uniquely increases—rather than suppresses—locomotor activity. This clean behavioral profile ensures that observed outcomes reflect genuine 2-AG signaling, not off-target confounds. Procure MJN110 for mechanistically unambiguous, reproducible data in analgesia, CIPN, addiction, and neuropsychiatric studies.

Molecular Formula C22H21Cl2N3O4
Molecular Weight 462.3 g/mol
CAS No. 1438416-21-7
Cat. No. B609074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMjn110
CAS1438416-21-7
SynonymsMJN-110;  MJN 110;  MJN110.
Molecular FormulaC22H21Cl2N3O4
Molecular Weight462.3 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)N2CCN(CC2)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H21Cl2N3O4/c23-17-5-1-15(2-6-17)21(16-3-7-18(24)8-4-16)25-11-13-26(14-12-25)22(30)31-27-19(28)9-10-20(27)29/h1-8,21H,9-14H2
InChIKeyBEADRWVIFHOSGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MJN110 (1438416-21-7): A Potent and Selective Monoacylglycerol Lipase (MAGL) Inhibitor for Endocannabinoid System Research and Pain Model Development


MJN110 (CAS 1438416-21-7), chemically 2,5-dioxopyrrolidin-1-yl 4-(bis(4-chlorophenyl)methyl)piperazine-1-carboxylate, is a synthetic organic compound that functions as a potent, selective, and orally bioavailable inhibitor of monoacylglycerol lipase (MAGL) [1]. It belongs to the N-hydroxysuccinimidyl (NHS) carbamate class of serine hydrolase inhibitors [2]. MJN110 is primarily utilized as a research tool to modulate the endocannabinoid system by preventing the hydrolysis of the major endocannabinoid 2-arachidonoylglycerol (2-AG), thereby elevating 2-AG levels and enhancing signaling at cannabinoid receptors [3]. Its high purity (>98% by HPLC) and defined chemical properties support reproducible experimental use .

Why MJN110 Cannot Be Interchanged with Other MAGL Inhibitors in Critical Assays


MJN110 cannot be simply substituted with other MAGL inhibitors, such as JZL184, due to its distinct selectivity profile and functional outcomes. While both compounds inhibit MAGL, MJN110 exhibits superior selectivity over off-target serine hydrolases like ABHD6 and FAAH, as detailed in the evidence below [1]. This differential selectivity translates to significantly divergent in vivo effects; for instance, MJN110 and JZL184 produce opposite effects on locomotor activity, with MJN110 increasing movement while JZL184 induces hypomotility, a critical distinction for behavioral studies [2]. Furthermore, MJN110 demonstrates a wider therapeutic window in pain models, achieving antinociception at doses far below those required to produce cannabimimetic effects, unlike JZL184 where these windows overlap [3]. Therefore, substituting MJN110 with JZL184 or other in-class compounds without quantitative validation introduces unacceptable variability and can lead to erroneous conclusions regarding the role of MAGL and the endocannabinoid system.

Quantitative Differentiation of MJN110 Against Primary Comparators: A Procurement-Relevant Evidence Guide


MJN110 Demonstrates Superior MAGL Inhibitory Potency and Isoform Selectivity Compared to JZL184

MJN110 inhibits human monoacylglycerol lipase (hMAGL) with an IC50 of 9.1 nM, demonstrating greater potency than the widely used MAGL inhibitor JZL184, which has a reported IC50 of 144 nM in a comparable in vitro assay [1]. Furthermore, MJN110 displays a 10-fold selectivity window over the alternative 2-AG hydrolase ABHD6 and a >1000-fold selectivity over fatty acid amide hydrolase (FAAH) [1].

MAGL inhibition IC50 selectivity endocannabinoid serine hydrolase

MJN110 Exhibits Superior In Vivo Antinociceptive Potency and Therapeutic Index in Neuropathic Pain Models Relative to JZL184

In the mouse chronic constriction injury (CCI) model of neuropathic pain, MJN110 reverses mechanical allodynia with an ED50 of 0.43 mg/kg, which is approximately 41-fold more potent than JZL184 (ED50 = 17.8 mg/kg) [1]. Critically, the therapeutic index (ratio of ED50 for cannabimimetic effects to ED50 for antinociception) is substantially more favorable for MJN110 (TI = 1.95) compared to JZL184 (TI = 1.40) [1].

neuropathic pain ED50 allodynia therapeutic index analgesia

MJN110 and JZL184 Elicit Opposite Effects on Locomotor Activity, a Critical Differentiator for Behavioral Pharmacology Studies

A direct head-to-head comparison in an open field test revealed that MJN110 (1.25 and 2.5 mg/kg) significantly increases locomotor behavior in mice, whereas JZL184 (16 and 40 mg/kg) produces significant hypomotility [1]. Additionally, JZL184 produced catalepsy and hypothermia at its antinociceptive doses, effects that were absent with MJN110 administration [1].

locomotor activity behavioral pharmacology cannabimimetic side effects open field test

MJN110 Demonstrates Synergistic Opioid-Sparing Effects and Prevents Tolerance in Combination with Morphine

In the mouse CCI model, MJN110 (ED50 = 0.43 mg/kg) and morphine (ED50 = 2.4 mg/kg) were combined. Isobolographic analysis confirmed a synergistic antiallodynic effect, meaning the combined effect was greater than the sum of their individual effects [1]. Repeated administration of the combination (twice daily for 6 days) maintained antiallodynic efficacy with no evidence of tolerance, a common limitation of chronic opioid therapy [1].

opioid-sparing synergy morphine tolerance combination therapy

MJN110 Engages CB1 Receptors In Vivo to Enhance Incentive Motivation Without Affecting Hedonic Consumption

In a rat operant task, systemic MJN110 administration (dose not specified in abstract) increased the response ratio, decreased latencies to respond to an incentive cue, and enhanced active nosepokes per cue, indicating a facilitation of cue-induced reward seeking [1]. These effects were blocked by a subthreshold dose of the CB1 receptor antagonist rimonabant, confirming a CB1 receptor-mediated mechanism [1]. Importantly, MJN110 did not alter consumption of freely available sucrose, dissociating its effects on motivation from hedonic 'liking' [1].

CB1 receptor incentive motivation operant behavior reward seeking addiction

MJN110 Reverses Paclitaxel-Induced Allodynia with 4.7-Fold Greater Potency than JZL184

In a mouse model of paclitaxel-induced neuropathic pain, MJN110 reversed mechanical allodynia in a dose-dependent manner with an ED50 of 1.8 mg/kg, which is 4.7-fold more potent than JZL184 (ED50 = 8.4 mg/kg) [1]. Co-treatment with 5 mg/kg MJN110 prevented allodynia for up to one week after paclitaxel cessation, while 40 mg/kg JZL184 was required for comparable prevention [1].

chemotherapy-induced neuropathy CIPN paclitaxel allodynia neuropathic pain

Optimal Research and Preclinical Applications for MJN110 Based on Its Differentiated Profile


Investigating Endocannabinoid-Mediated Analgesia Without Cannabimimetic Confounds

MJN110 is the preferred MAGL inhibitor for studies examining the analgesic potential of 2-AG elevation. As evidenced by its ED50 of 0.43 mg/kg for reversing allodynia in the CCI model and its lack of hypomotility or catalepsy, MJN110 provides a clear separation between antinociceptive efficacy and classic cannabimimetic side effects [1]. This profile allows researchers to confidently attribute observed analgesic outcomes to enhanced endocannabinoid tone rather than to the motor-impairing or psychoactive effects commonly associated with direct CB1 agonists or less selective MAGL inhibitors like JZL184.

Developing Opioid-Sparing Combination Therapies for Chronic Pain

Given the demonstrated synergistic interaction between MJN110 and morphine (with an ED50 for the combination being lower than predicted for an additive effect) and the prevention of analgesic tolerance following repeated dosing, MJN110 is ideally suited for preclinical studies exploring novel adjunctive therapies to reduce opioid burden [1]. This application is particularly relevant for procurement in labs focused on translational pain research, where the goal is to identify strategies that enhance opioid efficacy while mitigating dose-limiting side effects and the development of tolerance.

Studying the Role of 2-AG in Motivation and Reward Processing

For behavioral neuroscientists investigating the neurobiological underpinnings of motivation, MJN110 offers a unique advantage. As shown in operant tasks, MJN110 selectively enhances cue-induced reward seeking without affecting hedonic consumption, an effect blocked by CB1 receptor antagonism [1]. This specific effect on incentive motivation, coupled with the compound's ability to increase rather than decrease locomotor activity [2], makes it a superior tool to JZL184 for parsing the role of endogenous 2-AG signaling in addiction, learning, and goal-directed behavior.

Evaluating MAGL Inhibition in Chemotherapy-Induced Peripheral Neuropathy (CIPN)

MJN110's proven efficacy in both reversing and preventing paclitaxel-induced allodynia, with an ED50 of 1.8 mg/kg, positions it as a critical reagent for CIPN research [1]. Its 4.7-fold greater potency compared to JZL184 in this specific model means that researchers can achieve robust target engagement and behavioral effects with lower amounts of compound, reducing experimental costs and minimizing potential solubility or toxicity issues associated with higher doses. This is particularly important for longitudinal studies where repeated dosing is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mjn110

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.